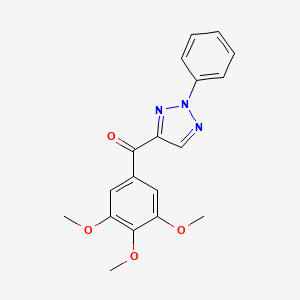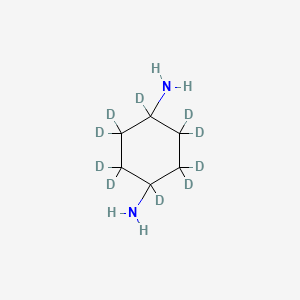
3-(2-Pyridinylmethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyridinylmethyl)uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in various biological processes. This compound has shown potential in scientific research due to its unique properties and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-(2-Pyridinylmethyl)uridine involves the modification of uridine with a pyridinylmethyl group. The synthetic route typically includes the following steps:
Starting Material: Uridine is used as the starting material.
Reaction with Pyridinylmethyl Halide: Uridine is reacted with a pyridinylmethyl halide under basic conditions to introduce the pyridinylmethyl group.
Purification: The product is purified using chromatographic techniques to obtain this compound with high purity
Analyse Chemischer Reaktionen
3-(2-Pyridinylmethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylmethyl group can undergo substitution reactions with nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Pyridinylmethyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogues.
Biology: The compound is used to study the biological effects of uridine analogues, including their potential antiepileptic and anxiolytic activities
Medicine: Research has shown that uridine analogues, including this compound, have potential therapeutic applications in treating epilepsy, anxiety, and hypertension
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 3-(2-Pyridinylmethyl)uridine involves its interaction with various molecular targets and pathways. As a uridine analogue, it can be incorporated into RNA and DNA, affecting nucleic acid synthesis and function. This incorporation can lead to the modulation of gene expression and protein synthesis, which in turn affects cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-(2-Pyridinylmethyl)uridine is unique compared to other uridine analogues due to its specific structural modification. Similar compounds include:
5-Fluorouridine: Used as an anticancer agent.
2’-Deoxyuridine: Used in antiviral research.
Pseudouridine: Known for its role in RNA stability and function
These compounds share structural similarities with this compound but differ in their specific applications and biological effects.
Eigenschaften
Molekularformel |
C15H17N3O6 |
|---|---|
Molekulargewicht |
335.31 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12?,13+,14-/m1/s1 |
InChI-Schlüssel |
WDBKALQHEAWYSN-KVYFJXEBSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)

![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)





![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
